Computed XLogP3‑AA Lipophilicity: N-(Hydroxymethyl)piperazine vs. N‑Methyl and N‑Ethyl Piperazines
The computed XLogP3‑AA for N‑(Hydroxymethyl)piperazine is –1, which is 0.6 log units more hydrophilic than N‑methylpiperazine (XLogP = –0.4) and 1.0 log unit more hydrophilic than N‑ethylpiperazine (XLogP = 0) [1]. Each 1‑unit decrease in logP corresponds to an approximately 10‑fold reduction in octanol–water partition coefficient, translating to substantially lower membrane permeability and different tissue‑distribution potential. For procurement teams evaluating building blocks for CNS‑penetrant vs. peripherally restricted candidates, this quantitative lipophilicity gap provides a rational selection criterion.
| Evidence Dimension | Computed partition coefficient (XLogP3‑AA) |
|---|---|
| Target Compound Data | XLogP3‑AA = –1 |
| Comparator Or Baseline | N-Methylpiperazine XLogP = –0.4; N-Ethylpiperazine XLogP = 0; Piperazine XLogP = –1.5 |
| Quantified Difference | ΔXLogP = –0.6 vs. N‑methylpiperazine; ΔXLogP = –1.0 vs. N‑ethylpiperazine; ΔXLogP = +0.5 vs. piperazine |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.04.14) |
Why This Matters
The quantitative lipophilicity difference enables rational selection between N‑(hydroxymethyl)piperazine and its N‑alkyl analogs for tuning logP‑dependent properties such as membrane permeability, solubility, and metabolic clearance.
- [1] PubChem. (2025). XLogP3‑AA values: (Piperazin-1-yl)methanol (CID 14324883) = –1; 1-Methylpiperazine (CID 53167) = –0.4; 1-Ethylpiperazine (CID 79196) = 0; Piperazine (CID 4837) = –1.5. National Library of Medicine. View Source
